4-Hydroxy-2-methylbenzaldehyde
Overview
Description
4-Hydroxy-2-methylbenzaldehyde (4-HMB) is an important aldehyde compound that is used in a variety of scientific research and industrial applications. It is a colorless solid with a sweet, floral odor that is soluble in water and alcohol. 4-HMB is a useful intermediate for the synthesis of other compounds and its properties make it a useful reagent for various reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-HMB.
Scientific Research Applications
Production from Ethanol : 4-Hydroxy-2-methylbenzaldehyde can be formed by sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. This process competes with the Guerbet reaction, which produces a broad distribution of n- and iso-alcohols (Moteki, Rowley, & Flaherty, 2016).
Antibacterial Activity : Synthesis of 4-hydroxy-3-methylchalcone from 4-hydroxy-2-methylbenzaldehyde demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus (Hapsari et al., 2018).
Optical Resolution : Optical resolution of racemic 4-hydroxy-2-methylbenzaldehyde derivatives has been achieved through transformation into diastereoisomeric Schiff bases, followed by determination of the absolute configuration of the products (Buravlev et al., 2012).
Pheromone Synthesis : In chemical ecology, compounds such as 2-Hydroxy-6-methylbenzaldehyde, a derivative, function as alarm and sex pheromones in astigmatid mites. Establishing convenient synthesis of such compounds is vital for practical applications in pest control (Noguchi, Mori, Kuwahara, & Sato, 1997).
Copper-mediated Selective Oxidation : Substituted hydroxybenzaldehydes, important in the pharmaceutical and perfume industries, can be synthesized through selective oxidation of aromatic methyl groups. 4-Hydroxy-2-methylbenzaldehyde is a valuable intermediate in these processes (Boldron et al., 2005).
Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor. It shows a significant increase in fluorescence intensity within a specific pH range, useful for biological studies (Saha et al., 2011).
Biomedical Applications : Electrocatalytic transformations involving derivatives of 4-Hydroxy-2-methylbenzaldehyde can yield new compounds with potential in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Nonlinear Optical Material : Studies on compounds like 2-hydroxy-5-methylbenzaldehyde have revealed potential in nonlinear optical (NLO) materials. These materials show promising properties for optical limiting applications (Jayareshmi, Robert, & Aruldhas, 2021).
properties
IUPAC Name |
4-hydroxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWIEFMFPWBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332480 | |
Record name | 4-Hydroxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylbenzaldehyde | |
CAS RN |
41438-18-0 | |
Record name | 4-Hydroxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41438-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.